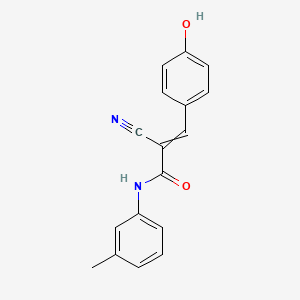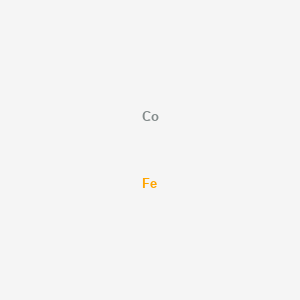
cobalt;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt iron compounds, particularly cobalt ferrite (CoFe₂O₄), are of significant interest due to their unique physical and chemical properties. These compounds exhibit high magnetic permeability, chemical stability, and mechanical hardness, making them suitable for various applications in fields such as biomedicine, catalysis, and electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Sol-Gel Method: : This involves the transition of a system from a liquid “sol” (mostly colloidal) into a solid “gel” phase. For cobalt ferrite, metal nitrates are often used as precursors, and citric acid is employed as a chelating agent. The mixture is then heated to form a gel, which is subsequently calcined to obtain cobalt ferrite nanoparticles .
-
Hydrothermal Method: : This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. It is particularly useful for producing cobalt ferrite with controlled size and morphology .
-
Chemical Co-Precipitation: : In this method, metal salts are dissolved in water, and a precipitating agent (like sodium hydroxide) is added to form hydroxides. These hydroxides are then calcined to produce cobalt ferrite .
Industrial Production Methods
Industrial production of cobalt iron compounds often employs large-scale chemical co-precipitation due to its simplicity and cost-effectiveness. The process involves the precipitation of metal hydroxides from aqueous solutions, followed by filtration, washing, and calcination to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Cobalt iron compounds can undergo oxidation to form various oxides. For example, cobalt can form cobalt(II) oxide (CoO) and cobalt(III) oxide (Co₂O₃) under different conditions .
-
Reduction: : These compounds can be reduced using hydrogen or other reducing agents to form metallic cobalt and iron .
-
Substitution: : Cobalt iron compounds can participate in substitution reactions where one metal ion is replaced by another. For instance, cobalt ferrite can be doped with other metal ions to modify its properties .
Common Reagents and Conditions
Oxidizing Agents: Oxygen, nitric acid.
Reducing Agents: Hydrogen, carbon monoxide.
Substituting Agents: Various metal salts.
Major Products
Oxides: CoO, Co₂O₃, Fe₂O₃.
Reduced Metals: Metallic cobalt and iron.
Doped Ferrites: Modified cobalt ferrite with enhanced properties.
Aplicaciones Científicas De Investigación
Cobalt iron compounds have a wide range of applications in scientific research:
Biomedicine: Used in magnetic resonance imaging (MRI) as contrast agents, drug delivery systems, and hyperthermia treatment for cancer.
Energy Storage: Utilized in the development of supercapacitors and lithium-ion batteries due to their excellent electrochemical properties.
Environmental Science: Applied in water purification processes and as sensors for detecting environmental pollutants.
Mecanismo De Acción
The mechanism of action of cobalt iron compounds varies depending on their application:
Magnetic Properties: The magnetic behavior is due to the alignment of magnetic moments in the tetrahedral and octahedral sites of the crystal lattice.
Catalytic Activity: The catalytic properties arise from the ability of cobalt and iron ions to change their oxidation states, facilitating redox reactions.
Electrochemical Performance: In energy storage devices, the high surface area and conductivity of cobalt iron compounds enhance charge storage and transfer.
Comparación Con Compuestos Similares
Cobalt iron compounds are often compared with other ferrites and transition metal oxides:
Nickel Ferrite (NiFe₂O₄): Similar to cobalt ferrite but with different magnetic and catalytic properties.
Manganese Ferrite (MnFe₂O₄): Exhibits higher electrical conductivity but lower magnetic properties compared to cobalt ferrite.
Zinc Ferrite (ZnFe₂O₄): Known for its high electrical resistivity and lower magnetic properties.
Conclusion
Cobalt iron compounds, particularly cobalt ferrite, are versatile materials with a wide range of applications in various fields. Their unique properties, such as high magnetic permeability and chemical stability, make them suitable for use in biomedicine, catalysis, energy storage, and environmental science. The ability to modify these properties through different synthetic methods and doping further enhances their applicability.
Propiedades
Número CAS |
12133-94-7 |
|---|---|
Fórmula molecular |
CoFe |
Peso molecular |
114.78 g/mol |
Nombre IUPAC |
cobalt;iron |
InChI |
InChI=1S/Co.Fe |
Clave InChI |
QVYYOKWPCQYKEY-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
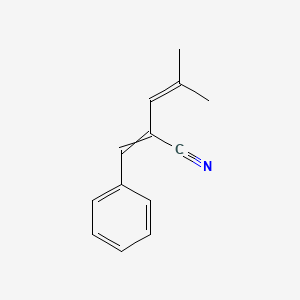
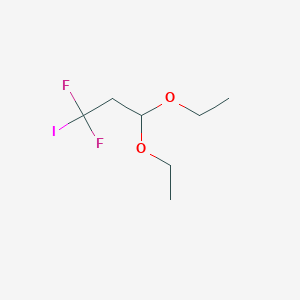
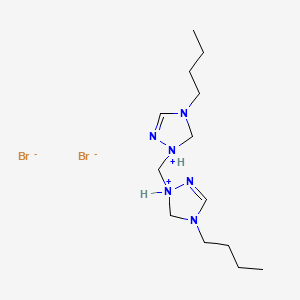
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
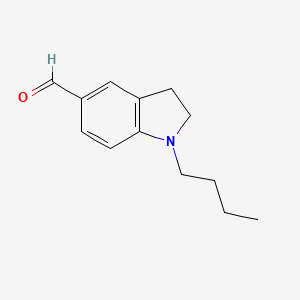

![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
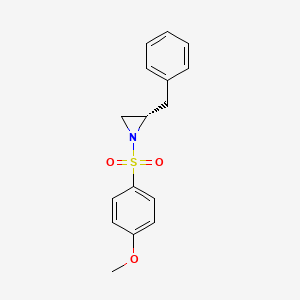
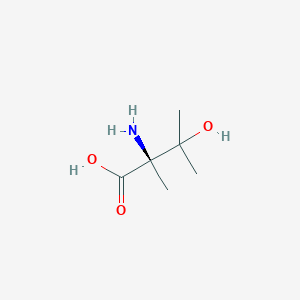
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
